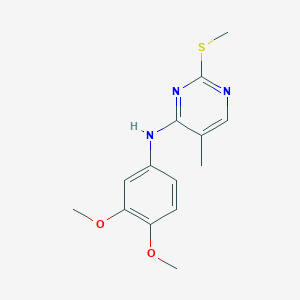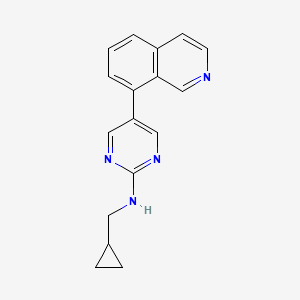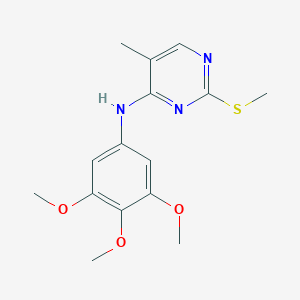
N-(cyclopropylmethyl)-5-(quinolin-3-yl)pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyclopropylmethyl)-5-(quinolin-3-yl)pyrimidin-2-amine is an organic compound that is commonly used in scientific research. It is an important tool for studying the biochemical and physiological effects of drugs, as well as their mechanisms of action. This compound has a wide range of applications in the lab, from synthesizing new drugs to studying the effects of existing drugs on the body.
Wissenschaftliche Forschungsanwendungen
N-(cyclopropylmethyl)-5-(quinolin-3-yl)pyrimidin-2-amine is used in a variety of scientific research applications. It is commonly used in drug synthesis and drug discovery, as it can be used to modify existing drugs or create new ones. This compound is also used in the study of drug metabolism, as it can be used to study the effects of drugs on the body and the biochemical pathways involved. Additionally, this compound is used in the study of enzyme inhibition, as it can be used to study the effects of drugs on specific enzymes.
Wirkmechanismus
N-(cyclopropylmethyl)-5-(quinolin-3-yl)pyrimidin-2-amine works by binding to specific receptors in the body. When the compound binds to a receptor, it triggers a cascade of biochemical reactions that can lead to a wide range of effects, depending on the type of receptor it binds to. For example, if the compound binds to a receptor involved in the regulation of the immune system, it can lead to an immune response.
Biochemical and Physiological Effects
N-(cyclopropylmethyl)-5-(quinolin-3-yl)pyrimidin-2-amine has a wide range of biochemical and physiological effects. It can act as an agonist or antagonist, depending on the type of receptor it binds to. It can also act as an inhibitor or activator, depending on the type of enzyme it binds to. Additionally, it can have a wide range of effects on the body, such as modulating hormone levels, regulating the immune system, and affecting the metabolism of drugs.
Vorteile Und Einschränkungen Für Laborexperimente
N-(cyclopropylmethyl)-5-(quinolin-3-yl)pyrimidin-2-amine has several advantages for lab experiments. It is relatively easy to synthesize, and it is also relatively stable, making it ideal for long-term experiments. Additionally, it has a wide range of applications, making it useful for a variety of experiments. However, this compound also has some limitations. For example, it can be difficult to obtain, and it is relatively expensive. Additionally, it can be toxic if not handled properly.
Zukünftige Richtungen
N-(cyclopropylmethyl)-5-(quinolin-3-yl)pyrimidin-2-amine has a wide range of potential future directions. It could be used to study the effects of existing drugs on the body, as well as to develop new drugs. Additionally, it could be used to study the biochemical pathways involved in drug metabolism and enzyme inhibition. Additionally, it could be used to study the effects of drugs on specific receptors, as well as to study the effects of drugs on the immune system. Finally, it could be used to develop more efficient synthesis methods for this compound.
Synthesemethoden
N-(cyclopropylmethyl)-5-(quinolin-3-yl)pyrimidin-2-amine can be synthesized through a two-step process. First, quinoline-3-carbaldehyde is reacted with cyclopropylmethyl bromide in an aqueous solution of sodium hydroxide. This reaction forms the cyclopropylmethyl-substituted quinoline-3-carbaldehyde. The second step involves the reaction of the cyclopropylmethyl-substituted quinoline-3-carbaldehyde with 2-amino-5-methylpyrimidine in an aqueous solution of sodium hydroxide. This reaction yields N-(cyclopropylmethyl)-5-(quinolin-3-yl)pyrimidin-2-amine.
Eigenschaften
IUPAC Name |
N-(cyclopropylmethyl)-5-quinolin-3-ylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4/c1-2-4-16-13(3-1)7-14(9-18-16)15-10-20-17(21-11-15)19-8-12-5-6-12/h1-4,7,9-12H,5-6,8H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHSNFUVSQKOQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2=NC=C(C=N2)C3=CC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclopropylmethyl)-5-(quinolin-3-yl)pyrimidin-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-5-fluoro-2,6-dimethylpyrimidine](/img/structure/B6442482.png)

![6-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine](/img/structure/B6442498.png)

![4-(4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-5-fluoro-2,6-dimethylpyrimidine](/img/structure/B6442504.png)
![6-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-9H-purine](/img/structure/B6442527.png)

![4,5-dimethyl-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine](/img/structure/B6442534.png)

![6-{4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-9-methyl-9H-purine](/img/structure/B6442548.png)
![5-fluoro-6-methyl-2-{methyl[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]amino}-3,4-dihydropyrimidin-4-one](/img/structure/B6442568.png)
![5-fluoro-6-(propan-2-yl)-2-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6442571.png)
![N-{3-[(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)amino]-4-methoxyphenyl}acetamide](/img/structure/B6442576.png)
![4-(1H-imidazol-1-yl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6442592.png)